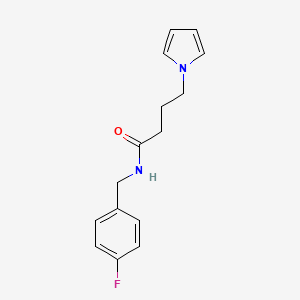

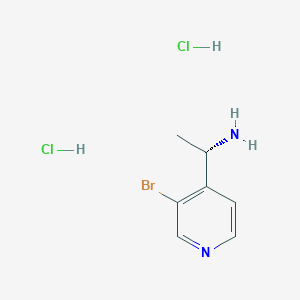

(1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of cyclopropane-containing compounds, which are known for their unique chemical and biological properties.

Scientific Research Applications

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, including derivatives similar to the queried compound, have been identified as a new class of σ receptor ligands. These compounds exhibit selective affinity for σ receptor subtypes, with certain isomers showing significant potency. For example, a compound closely related to the queried molecule demonstrated high affinity as a σ1 receptor ligand, highlighting the potential of these cyclopropanes in developing selective receptor modulators (Schinor et al., 2020).

Antiproliferative Agents

Research into the structural modification of cyclopropanes has led to the development of compounds with significant antiproliferative activity against cancer cell lines. The synthesis and crystal structure analysis of a molecule featuring a cyclopropane core linked to a 4-methoxyphenyl group demonstrated notable inhibitory activity, suggesting the utility of such structures in cancer research (Lu et al., 2021).

Methodologies for Synthesis of Bioactive Compounds

The Lewis acid-catalyzed ring-opening of activated cyclopropanes has been applied to synthesize compounds with dual serotonin/norepinephrine reuptake inhibitory activity, showing the versatility of cyclopropane derivatives in accessing pharmacologically relevant molecules (Lifchits & Charette, 2008).

Chiral Cyclopropane Units as Histamine Analogues

The synthesis of chiral cyclopropane units designed as conformationally restricted analogues of histamine demonstrates the application of cyclopropane derivatives in exploring bioactive conformations. These efforts have yielded compounds with potential for activity modulation, utilizing the cyclopropane ring to maintain a specific molecular conformation (Kazuta, Matsuda, & Shuto, 2002).

properties

IUPAC Name |

(1R,2S)-2-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-13-10-4-6(2-3-8(10)11)7-5-9(7)12/h2-4,7,9H,5,12H2,1H3/t7-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNDTDWDLXXUOZ-IONNQARKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC2N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2C[C@H]2N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2932210.png)

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2932216.png)

![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)

![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)